(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Descripción
This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one scaffold substituted with a fluorinated benzylidene group at the C2 position and a cyclopropanecarboxylate ester at C4. The (Z)-configuration of the benzylidene moiety is critical for biological activity, as seen in structurally related aurones .
Propiedades
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c20-15-4-2-1-3-12(15)9-17-18(21)14-8-7-13(10-16(14)24-17)23-19(22)11-5-6-11/h1-4,7-11H,5-6H2/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZNXVIEPUUKE-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is with a molecular weight of approximately 348.35 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Antioxidant Activity : The presence of the benzofuran ring may contribute to the compound's ability to scavenge free radicals.
- Anticancer Properties : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anticancer Activity
Several studies have investigated the anticancer potential of benzofuran derivatives. For instance:
-
Cell Proliferation Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays to assess cytotoxicity. Results indicated significant inhibition of cell growth at micromolar concentrations.
Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction MDA-MB-231 20 Cell cycle arrest - Flow Cytometry : Annexin V assays demonstrated increased early and late apoptotic cells upon treatment with the compound, suggesting a pro-apoptotic effect.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
- DPPH Scavenging Effect : The compound exhibited a scavenging percentage of approximately 75% at a concentration of 50 µM, indicating strong antioxidant properties.
Case Studies
A notable case study involved the synthesis and biological evaluation of related compounds where (Z)-2-(2-fluorobenzylidene)-3-oxo derivatives were shown to possess significant activity against multidrug-resistant bacterial strains. This highlights the potential for further development in antimicrobial applications.
Comparación Con Compuestos Similares
Substituted Benzylidene Analogs
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine’s electronegativity may enhance binding affinity to tubulin compared to chlorine, though this requires experimental validation.
- Substituent Position : Ortho-fluorine (target compound) vs. meta/para-chlorine (analogs): Ortho-substituents may sterically hinder off-target interactions, improving selectivity .
- Cyclopropanecarboxylate vs. Other Esters : The cyclopropane ring’s rigidity could enhance metabolic stability compared to linear alkyl esters.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Technique | Yield (%) |
|---|---|---|---|
| Condensation | Ethanol, piperidine, 80°C | TLC | 60–75 |
| Esterification | DCM, DMAP, RT | NMR (δ 1.2–1.4 ppm for cyclopropane) | 50–65 |
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : 1H/13C NMR to confirm Z-configuration (e.g., olefinic proton at δ 7.8–8.1 ppm) and cyclopropane protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 369.1 .
- X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry (e.g., C–F bond geometry) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and benzofuran C–O at 1250 cm⁻¹ .
Priority Order : NMR > MS > X-ray > IR.
Advanced: How can stereochemical purity (Z-isomer) be validated, and what methods address isomerization risks?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the 2-fluorobenzylidene proton and benzofuran H-5 to confirm Z-configuration .
- X-ray Diffraction : Resolve crystal packing to distinguish Z/E isomers (e.g., dihedral angle <10° for Z) .
- HPLC with Chiral Columns : Use a Chiralpak IA column (hexane:isopropanol 85:15) to separate isomers; Z-form typically elutes earlier .
Q. Mitigating Isomerization :
- Avoid prolonged heating (>24 hrs) during synthesis.
- Store samples in amber vials at –20°C to prevent light/thermal degradation .
Advanced: What mechanistic approaches are used to study its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor ester hydrolysis rates under varying pH (e.g., pseudo-first-order kinetics in pH 7.4 buffer) .
- Isotope Labeling : Use 18O-labeled water to track oxygen exchange in the cyclopropane ester group via MS .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states for fluorobenzylidene ring interactions .
Key Insight : The electron-withdrawing fluorine atom increases electrophilicity at the benzylidene carbon, favoring nucleophilic attack .
Advanced: How is biological activity (e.g., enzyme inhibition) assessed, and what models validate efficacy?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 against COX-2 using a fluorometric kit (e.g., ~5 µM for significant inhibition) .
- Antimicrobial Testing : Broth microdilution (MIC ~32 µg/mL against S. aureus) .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., BSA for solubility studies) .
- Molecular Docking : AutoDock Vina to predict interactions with enzyme active sites (e.g., π-π stacking with COX-2 Phe residues) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤1%) .
- Purity Analysis : Verify compound integrity via HPLC (≥95% purity; C18 column, acetonitrile:water 60:40) .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line variability) .
Advanced: What computational strategies model its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to estimate logP (~3.2), indicating moderate lipophilicity .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer models in GROMACS) .
- QSAR Studies : Corrate substituent effects (e.g., fluorine position) with bioavailability using partial least squares regression .
Advanced: How are formulation challenges (e.g., low solubility) addressed in preclinical studies?
Methodological Answer:
- Solid Dispersion : Co-formulate with PVP-K30 (1:3 ratio) to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Nanoparticulate Systems : Prepare PLGA nanoparticles (150 nm size via solvent evaporation) for sustained release .
- Thermal Analysis : DSC to confirm amorphous state (Tg ~75°C) and avoid recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
